Lipophilicity (LogP) Differentiation Among Alkylthio Homologs
The ACD/LogP of the propylthio analog 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylsulfanyl)-1,3-oxazole is experimentally validated at 2.88 . By methylene interpolation (–0.5 LogP units per –CH₂–), the ethylthio target compound is estimated at LogP ≈ 2.38, while the butylthio homolog is estimated at LogP ≈ 3.38. This places the ethylthio compound within the optimal oral drug space (LogP 1–3) while the butylthio analog exceeds it, directly affecting membrane permeability and non‑specific protein binding.
| Evidence Dimension | ACD/LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Estimated ACD/LogP ≈ 2.38 (ethylthio; C₁₅H₁₃NO₄S₂, MW 335.4) |
| Comparator Or Baseline | 5-(Propylthio) analog: ACD/LogP = 2.88 (measured; ChemSpider CSID:1665758) ; 5-(Butylthio) analog (CAS 850928-46-0): estimated ACD/LogP ≈ 3.38 |
| Quantified Difference | Target compound LogP is ~0.50 units lower than propylthio analog and ~1.00 units lower than butylthio analog, corresponding to an approximately 3‑fold and 10‑fold reduction in membrane partition coefficient, respectively. |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted values for neutral species; validated against ChemSpider experimental dataset for propylthio analog . |
Why This Matters
Lipophilicity directly governs passive membrane permeability and CYP450 promiscuity; the ethylthio derivative avoids the supra‑optimal LogP of the butylthio homolog, reducing the risk of metabolic liability and non‑target binding that would confound in‑cell target engagement assays.
